molecular formula C6H3ClFNO2 B1486639 2-Chloro-5-fluoroisonicotinic acid CAS No. 884494-74-0

2-Chloro-5-fluoroisonicotinic acid

Cat. No. B1486639
CAS RN: 884494-74-0
M. Wt: 175.54 g/mol
InChI Key: MEDPACAROROBNJ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H3ClFNO2 . It has a molecular weight of 175.55 . The compound appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-fluoroisonicotinic acid is 1S/C6H3ClFNO2/c7-5-1-3 (6 (10)11)4 (8)2-9-5/h1-2H, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Chloro-5-fluoroisonicotinic acid has a density of 1.6±0.1 g/cm3, a boiling point of 383.6±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.7±3.0 kJ/mol and a flash point of 185.8±26.5 °C .

Scientific Research Applications

Fluorescence Quenching Studies

Research has explored the fluorescence quenching mechanisms in boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. These studies provide insights into the static quenching mechanism, which is relevant in the context of similar compounds like 2-Chloro-5-fluoroisonicotinic acid (Geethanjali et al., 2015).

Vibrational Spectra Analysis

FT-Raman and FT-IR spectra, along with DFT calculations on compounds similar to 2-Chloro-5-fluoroisonicotinic acid, have been conducted. These studies, involving 5-fluoro-salicylic acid and 5-chloro-salicylic acid, offer insights into the molecular structures and vibrations of such compounds, which are relevant for understanding the properties of 2-Chloro-5-fluoroisonicotinic acid (Karabacak et al., 2010).

Fluorometric Analysis

Studies on the fluorometric analysis of chlorophyll a in the presence of chlorophyll b and pheopigments have been conducted. While not directly related to 2-Chloro-5-fluoroisonicotinic acid, these studies provide a framework for understanding the fluorescence characteristics in compounds that may include similar functional groups (Welschmeyer, 1994).

Synthesis of Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally similar to 2-Chloro-5-fluoroisonicotinic acid, has been used as a building block for the synthesis of various heterocyclic scaffolds. This underscores the potential of 2-Chloro-5-fluoroisonicotinic acid in the synthesis of diverse nitrogenous cycles (Křupková et al., 2013).

Molecular Docking Studies

Experimental and theoretical studies have been carried out on biologically potent 2-chloro-5-fluoro phenol, a compound with a similar structure to 2-Chloro-5-fluoroisonicotinic acid. These include molecular docking studies with different proteins, indicating potential biomedical applications (Vidhya et al., 2020).

Synthesis of Fluorinated Ethyl Ester

A study on the synthesis of 2-[18F]-Fluoroisonicotinic acid hydrazide, involving a nucleophilic displacement reaction, offers insights into the chemical synthesis and modification processes relevant to compounds like 2-Chloro-5-fluoroisonicotinic acid (Amartey et al., 2002).

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoroisonicotinic acid is not clear from the available information. It’s possible that the compound could have biological activity, but this would depend on the specific context and would require further investigation .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P301 + P312 + P330, which advise seeking medical advice if you feel unwell, rinsing mouth, and calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

2-chloro-5-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDPACAROROBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659346
Record name 2-Chloro-5-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoroisonicotinic acid

CAS RN

884494-74-0
Record name 2-Chloro-5-fluoro-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluoropyridine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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